Fmoc-2-amino-3-methoxypropionic acid
Description
Context of Unnatural Amino Acids as Building Blocks in Chemical Synthesis
Unnatural amino acids (UAAs), also known as non-proteinogenic amino acids, are amino acid analogues that are not among the 20 common protein-building blocks. Their application in chemical synthesis has revolutionized the field by expanding the chemical diversity of peptides and proteins. By introducing novel side chains, backbone modifications, or different stereochemistry, UAAs enable the creation of molecules with enhanced properties. These properties can include increased resistance to enzymatic degradation, improved stability, and altered conformational preferences. This expansion of the genetic and synthetic alphabet provides chemists with a powerful toolkit to design peptides and proteins with tailored functions for therapeutic, diagnostic, and materials science applications.
Significance of 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection in Synthetic Strategies
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine-protecting group widely used in solid-phase peptide synthesis (SPPS). Its popularity stems from the mild conditions required for its removal, typically a weak base like piperidine (B6355638), which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups. This orthogonality is a cornerstone of modern peptide synthesis, allowing for the stepwise and controlled assembly of amino acids into a desired sequence with high fidelity. The Fmoc group's strong UV absorbance is another practical advantage, enabling real-time monitoring of the deprotection step to ensure the reaction proceeds to completion. The development of Fmoc chemistry has been instrumental in the efficient and automated synthesis of complex peptides. altabioscience.com
Role of Fmoc-2-amino-3-methoxypropionic acid as a Non-Proteinogenic Amino Acid Derivative
This compound, also known as Fmoc-O-methyl-serine, serves as a key non-proteinogenic amino acid derivative in peptide synthesis. The replacement of the hydroxyl group of serine with a methoxy (B1213986) group has several important implications. This modification can alter the hydrogen bonding capacity of the side chain, which in turn can influence the local conformation of the peptide backbone. Studies on peptides containing O-methylated serine have suggested that this modification can impact secondary structure, potentially favoring or destabilizing specific folds like β-turns or helical structures. Furthermore, the methoxy group can enhance the metabolic stability of the peptide by preventing O-glycosylation or phosphorylation at that position and by sterically hindering access for proteolytic enzymes. This makes this compound a valuable building block for designing peptidomimetics with improved pharmacokinetic properties.
Overview of Research Trajectories in Fmoc-Protected Amino Acid Derivatives
Research in the field of Fmoc-protected amino acid derivatives is dynamic and multifaceted, driven by the increasing demand for sophisticated peptide-based therapeutics and research tools. A major trend is the development of novel non-proteinogenic amino acids with diverse functionalities to probe biological processes or to create peptides with enhanced therapeutic profiles. This includes the incorporation of photo-cross-linkers, fluorescent probes, and post-translationally modified mimics. nih.gov Another significant research direction focuses on improving the efficiency and sustainability of peptide synthesis itself, with the development of new coupling reagents and greener solvent systems. Furthermore, there is a growing interest in the synthesis of conformationally constrained amino acids to create peptides with well-defined three-dimensional structures, which can lead to higher receptor affinity and selectivity. The exploration of backbone modifications, such as N-methylation, is also a key area of investigation to improve oral bioavailability and cell permeability of peptide drugs. nih.gov
| Property | Data |
| Compound Name | This compound |
| Synonyms | Fmoc-O-methyl-L-serine, N-(9-Fluorenylmethoxycarbonyl)-O-methyl-L-serine |
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.36 g/mol |
| CAS Number | 159610-93-2 |
| Appearance | White to off-white solid |
| Primary Application | Building block in solid-phase peptide synthesis |
| Key Structural Features | Fmoc-protected amine, O-methylated serine side chain |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215189-51-8 | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc 2 Amino 3 Methoxypropionic Acid and Its Advanced Derivatives
Established Synthetic Pathways for Fmoc-Protection of Amino Acids
The introduction of the Fmoc group onto the nitrogen atom of an amino acid is a well-established process, typically achieved by reacting the amino acid with an activated Fmoc reagent under basic conditions.
The most common reagents for introducing the Fmoc protecting group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org The reaction proceeds via a nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent.
Fmoc-Cl (9-fluorenylmethyl chloroformate): This was one of the original reagents used for Fmoc protection. total-synthesis.com It is highly reactive but can be sensitive to moisture and heat. The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) with an organic co-solvent like dioxane. total-synthesis.comgoogle.com
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide): This reagent is now more commonly used due to its increased stability and the fact that its reaction conditions are easier to control, leading to fewer side reactions compared to Fmoc-Cl. total-synthesis.com The synthesis is generally carried out by dissolving the amino acid in a basic aqueous solution and then adding the Fmoc-OSu, often dissolved in an organic solvent like dioxane or acetonitrile (B52724). google.com The N-hydroxysuccinimide released as a byproduct is water-soluble and easily removed during workup.
The choice between these reagents often depends on the specific amino acid, desired reaction kinetics, and scale of the synthesis.
Interactive Table 1: Comparison of Common Fmoc-Protecting Reagents
| Reagent | Chemical Name | Key Characteristics | Common Conditions |
|---|---|---|---|
| Fmoc-Cl | 9-fluorenylmethyl chloroformate | Highly reactive, sensitive to moisture. | Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O). total-synthesis.com |
| Fmoc-OSu | N-(9-fluorenylmethoxycarbonyloxy)succinimide | More stable, fewer side reactions, easier to handle. | Weak base (e.g., NaHCO₃) in aqueous/organic mixture (e.g., dioxane/water). google.com |
Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of Fmoc-amino acids. Key parameters include the solvent system, pH, and temperature.
Solvent Systems: The reaction is typically performed in a biphasic mixture of water and a water-miscible organic solvent such as dioxane, acetonitrile, or DMF. altabioscience.comgoogle.com The aqueous phase is necessary to dissolve the amino acid salt, while the organic solvent dissolves the Fmoc reagent. Polar solvents generally lead to faster reaction rates. altabioscience.com
pH Control: Maintaining a basic pH (typically 8-10) is essential. This is achieved using inorganic bases like sodium carbonate or sodium bicarbonate, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). google.comnih.gov The base deprotonates the amino group, rendering it nucleophilic for the reaction with the Fmoc reagent. Careful pH control is necessary to prevent side reactions, such as the formation of oligopeptides. After the reaction, the mixture is acidified (e.g., to pH 1 with HCl) to protonate the carboxylic acid group, facilitating extraction of the final product into an organic solvent like ethyl acetate.
Temperature: The introduction of the Fmoc group is often initiated at a reduced temperature (e.g., 0-5°C) to control the initial exothermic reaction, especially with the more reactive Fmoc-Cl. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov
Interactive Table 2: Optimized Parameters for Fmoc-Protection
| Parameter | Typical Conditions | Rationale |
|---|---|---|
| Solvent | Dioxane/Water, Acetonitrile/Water, DMF | Balances solubility of amino acid salt (aqueous) and Fmoc reagent (organic). google.com |
| Base | NaHCO₃, Na₂CO₃, TEA, DIPEA | Deprotonates the α-amino group to create the necessary nucleophile. nih.gov |
| pH | 8-10 during reaction; ~1 for workup | Optimal for nucleophilic attack; protonates carboxylate for extraction. |
| Temperature | 0-5°C initially, then warm to room temperature | Controls initial reactivity and ensures reaction goes to completion. |
Precursor Chemistry and Derivatization Approaches
The synthesis of Fmoc-2-amino-3-methoxypropionic acid first requires the synthesis of its precursor, 2-amino-3-methoxypropionic acid, also known as O-methyl-serine.
2-Amino-3-methoxypropionic acid is a derivative of the amino acid serine. medchemexpress.commedchemexpress.comalfa-chemistry.com Synthetic strategies therefore often begin with readily available serine. A common approach involves the O-alkylation of the hydroxyl group on the serine side chain. For instance, a closely related compound, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, was successfully synthesized starting from Boc-Ser-OH in a multi-step process. nih.gov This demonstrates the viability of using protected serine derivatives as the foundational precursor for building more complex structures like 2-amino-3-methoxypropionic acid. The synthesis would typically involve protecting the amino and carboxyl groups of serine, followed by methylation of the side-chain hydroxyl group, and subsequent deprotection to yield the desired precursor amino acid.
The functionalization of amino acid precursors can be carried out in either homogeneous or heterogeneous reaction systems.
Homogeneous Systems: The standard liquid-phase synthesis of Fmoc-amino acids, as described in section 2.1, is a homogeneous reaction where all reactants are dissolved in a single solvent phase or a miscible biphasic system. google.com This allows for good control over reaction parameters like temperature and concentration.
Heterogeneous Systems: In contrast, heterogeneous systems involve reactants in different phases. A prominent example in peptide chemistry is the use of solid-phase synthesis. While typically used for building peptide chains, solid-phase techniques can also be adapted for amino acid modification. For example, a 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protecting group for the carboxylic acid of an amino acid. mdpi.com The amino acid is anchored to the solid support, allowing for modifications (such as N-methylation) to be performed in the liquid phase. The modified amino acid is then cleaved from the resin. mdpi.com This approach can simplify purification, as excess reagents and byproducts can be washed away from the resin-bound product.
Stereoselective Synthesis of α-Amino Acid Derivatives Relevant to this compound
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, the stereoselective synthesis of the precursor, 2-amino-3-methoxypropionic acid, is of critical importance. Numerous advanced methods have been developed for the asymmetric synthesis of unnatural α-amino acids. While not always applied specifically to 2-amino-3-methoxypropionic acid, these methodologies are directly relevant for producing it in an enantiomerically pure form.
Key strategies include:
Photoredox Catalysis: This method uses visible light to promote C-radical addition to chiral imines, providing a route to unnatural α-amino acids. rsc.org
Phase-Transfer Catalysis: Asymmetric synthesis of α-amino acids can be achieved via the alkylation of glycine-derived Schiff bases using chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids. acs.org
Organoborane Chemistry: Optically active α-amino acids can be prepared by the reaction of glycine ester Schiff bases with B-alkyl-9-BBN derivatives in the presence of a chiral alkaloid. nih.gov
N-H Insertion Reactions: A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using the N-H insertion reaction of vinyldiazoacetates and carbamates, cooperatively catalyzed by dirhodium(II) carboxylates and chiral spiro phosphoric acids. rsc.org
These methods offer powerful tools for controlling the stereochemistry at the α-carbon, ensuring that the final Fmoc-protected amino acid possesses the desired chirality for its intended application in peptide synthesis.
Interactive Table 3: Overview of Stereoselective Synthesis Methods
| Method | Principle | Catalyst/Reagent Type | Relevance |
|---|---|---|---|
| Photoredox Catalysis | Visible light-promoted C-radical addition to a chiral imine. rsc.org | Organic acridinium-based photocatalyst. rsc.org | Synthesis of unnatural α-amino acids. |
| Phase-Transfer Catalysis | Asymmetric alkylation of glycine derivatives. acs.org | Chiral Cinchona alkaloid-derived catalysts. acs.org | Enantioselective C-C bond formation. |
| Organoborane Chemistry | Reaction of glycine Schiff base with organoboranes. nih.gov | B-alkyl-9-BBN derivatives with chiral alkaloids. nih.gov | Preparation of optically active (S)- and (R)-amino acids. |
| N-H Insertion | Carbene insertion into N-H bonds. rsc.org | Dirhodium(II) carboxylates and chiral phosphoric acids. rsc.org | High enantioselectivity for α-alkenyl α-amino acids. |
Chiral Auxiliary Approaches (e.g., Chiral Ni(II) Complexes)
The asymmetric synthesis of unnatural amino acids, including this compound, frequently employs chiral auxiliary-based methodologies to control stereochemistry. Among the most robust and scalable of these methods is the use of chiral Ni(II) complexes. This strategy relies on the temporary attachment of a glycine substrate to a chiral ligand coordinated to a nickel(II) ion, which creates a sterically defined environment for subsequent chemical transformations.
The general approach involves the formation of a square-planar Ni(II) complex from a Schiff base derived from glycine and a chiral tridentate ligand. nih.gov This complex serves as a chiral glycine equivalent. The acidity of the α-protons of the glycine moiety is enhanced, facilitating deprotonation to form a nucleophilic enolate. This enolate can then be reacted with an electrophile, such as a methoxymethyl halide, to introduce the desired side chain. The stereochemical outcome of this alkylation step is directed by the chiral ligand, which shields one face of the enolate, leading to a highly diastereoselective addition of the side chain. nih.govnih.gov
Table 1: Key Features of Chiral Ni(II) Complex Approach
| Feature | Description |
|---|---|
| Chiral Control | A chiral tridentate ligand complexed with Ni(II) directs stereoselective alkylation. |
| Substrate | Typically starts with a glycine Schiff base. |
| Key Intermediate | A chiral, square-planar Ni(II)-glycinate Schiff base complex. |
| Disassembly | Acidic hydrolysis releases the amino acid and the chiral auxiliary. |
| Auxiliary | The chiral ligand often can be recycled. discoveroakwoodchemical.com |
| Final Step | N-protection with an Fmoc group (e.g., using Fmoc-OSu). nih.gov |
Photoredox Catalysis in Stereoselective C-radical Addition
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of unnatural α-amino acids through the stereoselective addition of carbon-centered radicals to chiral imines. rsc.orgrsc.org This methodology offers a mild and efficient alternative to traditional two-electron reaction pathways, enabling the use of readily available starting materials like carboxylic acids as radical precursors. rsc.org
The catalytic cycle is initiated by the excitation of a photocatalyst, such as an organic acridinium-based catalyst, with visible light. rsc.org The excited photocatalyst becomes a potent oxidant capable of abstracting an electron from a deprotonated carboxylic acid via a single-electron transfer (SET) event. rsc.org This process generates a carboxylate radical, which rapidly undergoes decarboxylation to form a C-centered radical. This radical then adds to a chiral glyoxylate-derived N-sulfinyl imine. The stereoselectivity of the addition is controlled by the chiral sulfoxide auxiliary group on the imine, which directs the incoming radical to one face of the molecule. rsc.org
This approach is notable for its operational simplicity and its ability to construct highly functionalized α-amino acids that are difficult to access through other means. rsc.org The protocol often utilizes near-stoichiometric amounts of the imine and the carboxylic acid radical precursor, minimizing waste. rsc.orgrsc.org The combination of photoredox catalysis with other catalytic modes, such as chiral Lewis acid catalysis, has further expanded the scope of these reactions, enabling highly enantioselective additions of photogenerated α-amino radicals to Michael acceptors. nih.govbohrium.com
Table 2: Components of Photoredox Catalysis for Amino Acid Synthesis
| Component | Role | Example |
|---|---|---|
| Photocatalyst | Absorbs visible light and initiates the electron transfer process. | Acridinium-based organic photocatalyst rsc.org |
| Radical Precursor | A readily available source for the C-centered radical. | Ubiquitous carboxylic acids rsc.org |
| Chiral Acceptor | An electrophile that reacts stereoselectively with the radical. | Chiral glyoxylate-derived N-sulfinyl imine rsc.org |
| Light Source | Provides the energy to excite the photocatalyst. | Visible light (e.g., λ ≈ 425 nm) rsc.org |
Asymmetric Aminohydroxylation Techniques for Amino Acid Synthesis
Asymmetric aminohydroxylation provides a direct and highly efficient route for the stereoselective synthesis of β-hydroxy-α-amino acids, which are key precursors to compounds like this compound. The Sharpless Asymmetric Aminohydroxylation (SAAH) is a premier technique in this area, enabling the concerted, regio- and syn-selective introduction of an amino group and a hydroxyl group across a carbon-carbon double bond. rsc.org
The reaction typically utilizes osmium tetroxide as a catalyst in combination with a chiral ligand, such as derivatives of dihydroquinine or dihydroquinidine, to induce chirality. rsc.org A crucial innovation for direct synthesis of Fmoc-protected amino acids is the use of an N-halo carbamate (B1207046), specifically N-chlorofluorenyl carbamate (FmocNHCl), as the nitrogen source. nih.gov This reagent delivers the Fmoc-protected nitrogen atom directly in the aminohydroxylation step, streamlining the synthetic sequence. nih.govfigshare.com
The process involves the reaction of an alkene substrate, such as an α,β-unsaturated ester, with the osmium catalyst, chiral ligand, and FmocNHCl. This generates a chiral Fmoc-protected β-hydroxy-α-amino acid derivative with high enantiomeric purity. figshare.com For the synthesis of this compound, the resulting β-hydroxy group can subsequently be methylated using a suitable reagent like methyl iodide. This method is highly practical for preparing chiral amino alcohols and their derivatives, with enantiomeric ratios often exceeding 90:10. figshare.com
Table 3: Sharpless Asymmetric Aminohydroxylation for Fmoc-Amino Acid Precursors
| Reagent/Component | Function |
|---|---|
| Substrate | An alkene (e.g., an α,β-unsaturated ester). |
| Catalyst | Osmium tetroxide (OsO₄). rsc.org |
| Chiral Ligand | Induces enantioselectivity (e.g., (DHQD)₂PHAL). figshare.com |
| Nitrogen Source | Provides the Fmoc-protected amino group directly (e.g., FmocNHCl). nih.govfigshare.com |
| Product | A chiral Fmoc-protected β-hydroxy-α-amino acid. nih.gov |
Large-Scale and Cost-Effective Synthetic Methods for Fmoc-Protected Unnatural Amino Acids
The transition from laboratory-scale synthesis to large-scale, cost-effective production of Fmoc-protected unnatural amino acids is a critical challenge in pharmaceutical and materials science research. Several strategies have been developed to address this, focusing on scalability, reagent cost, and operational efficiency.
Solid-phase synthesis offers another avenue for scalability. nih.gov Using a 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid allows for efficient synthesis and purification. nih.govcsic.es This approach simplifies workup procedures and has the potential for automation, which can enhance throughput and reduce labor costs. nih.gov
Enzymatic methods, or biotransformations, represent a powerful, cost-effective, and environmentally friendly alternative. nih.gov Whole-cell biotransformations using transaminase enzymes can produce a wide variety of L- and D-amino acids from inexpensive α-keto acid substrates. These reactions are run in aqueous media under mild conditions and can achieve high stereoselectivity, although isolation of the product from the complex reaction mixture can sometimes be challenging. nih.gov
Furthermore, the development of efficient, one-pot methodologies that minimize intermediate purification steps is crucial for large-scale applications. acs.org For instance, strategies that combine the removal of a protecting group and the introduction of the Fmoc group in a single pot have been shown to be effective at a large scale. acs.org
Table 4: Comparison of Large-Scale Synthetic Approaches
| Method | Key Advantages | Considerations |
|---|---|---|
| Recyclable Chiral Auxiliaries (e.g., Ni(II) complexes) | High stereocontrol; auxiliary can be recovered and reused. discoveroakwoodchemical.com | Requires initial investment in chiral ligand and metal catalysts. |
| Solid-Phase Synthesis (e.g., using 2-CTC resin) | Simplified purification; potential for automation and scalability. nih.gov | Resin capacity and cost; potential for racemization in some cases. |
| Enzymatic Biotransformations (e.g., Transaminases) | Environmentally friendly (aqueous media, mild conditions); high stereoselectivity. nih.gov | Substrate scope may be limited by enzyme specificity; product isolation. nih.gov |
| One-Pot Methodologies | Increased operational efficiency; reduced solvent waste and labor costs. acs.org | Requires careful optimization of reaction conditions for all steps. |
Advanced Applications of Fmoc 2 Amino 3 Methoxypropionic Acid in Peptide and Biomolecular Synthesis
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of peptide chains on a solid support. The use of Fmoc-2-amino-3-methoxypropionic acid within this framework provides several key benefits.
Fmoc-Strategy in the Assembly of Complex Peptide Structures
The fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for solid-phase peptide synthesis, favored for its mild deprotection conditions which are compatible with a wide range of sensitive and modified amino acids. beilstein-journals.orgnih.gov The integration of this compound is seamless within this methodology. The Fmoc group protects the α-amino group of the amino acid, preventing unwanted polymerization during the coupling reaction. iris-biotech.de This temporary protecting group is efficiently removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), leaving the rest of the peptide chain and acid-labile side-chain protecting groups intact. nih.govfrontiersin.org This orthogonality is crucial for the synthesis of complex peptides, including those with post-translational modifications, as it minimizes side reactions and preserves the integrity of the final product. nih.gov
The general cycle for incorporating this compound, and other Fmoc-protected amino acids, in SPPS is outlined below:
| Step | Procedure | Purpose |
| 1. Deprotection | Treatment with 20% piperidine in DMF | Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain on the solid support. |
| 2. Washing | Rinsing the resin with DMF | Removal of excess piperidine and the dibenzofulvene-piperidine adduct. |
| 3. Coupling | Addition of this compound, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF | Activation of the carboxylic acid of the incoming amino acid and formation of a peptide bond with the free N-terminal amine of the peptide chain. |
| 4. Washing | Rinsing the resin with DMF | Removal of excess reagents and byproducts. |
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.
Role as a Protecting Group to Ensure Peptide Integrity and Functionality
The primary role of the Fmoc group in this compound is to act as a temporary shield for the α-amino group. iris-biotech.de Without this protection, the amino acid could react with itself or other activated amino acids in an uncontrolled manner, leading to a mixture of undesired oligomers and truncated sequences. iris-biotech.de By directing the reaction to the C-terminus of the growing peptide chain, the Fmoc group ensures the stepwise and orderly assembly of the desired peptide sequence, thus guaranteeing its integrity.
Furthermore, the O-methylation of the serine side chain in this compound serves as a permanent protecting group for the hydroxyl function. This is critical as the hydroxyl group of serine can be a site for unwanted side reactions, such as O-acylation, during peptide synthesis. By masking this reactive group, the integrity of the serine side chain is maintained throughout the synthesis, ensuring the final peptide possesses the intended structure and functionality.
Compatibility with Automated Peptide Synthesizers
The Fmoc-SPPS strategy, including the use of derivatives like this compound, is highly amenable to automation. beilstein-journals.orgnih.gov Modern automated peptide synthesizers are designed to perform the repetitive cycles of deprotection, washing, and coupling with high precision and efficiency. frontiersin.org The mild reaction conditions of the Fmoc chemistry are a key advantage in this context, as they reduce the potential for degradation of both the peptide and the solid support over the course of a long synthesis. frontiersin.org
A significant feature of the Fmoc group that enhances its compatibility with automated systems is its strong UV absorbance. nih.gov The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that can be quantified spectrophotometrically in real-time. iris-biotech.de This allows for the monitoring of the deprotection step, providing valuable feedback on the progress and success of the synthesis. Automated synthesizers can be programmed to extend reaction times or repeat steps if incomplete deprotection is detected, thereby optimizing the yield and purity of the final peptide product.
Design and Synthesis of Peptidomimetics and Peptide Analogues
The incorporation of unnatural amino acids like 2-amino-3-methoxypropionic acid is a cornerstone of peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. frontiersin.org
Enhancement of Proteolytic Stability and Bioavailability through Unnatural Amino Acid Incorporation
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. nih.gov Proteolytic enzymes recognize and cleave specific peptide bond sequences. The introduction of unnatural amino acids, such as O-methylated serine, can disrupt these recognition sites, thereby increasing the peptide's resistance to enzymatic degradation. sci-hub.ru The methyl group on the side chain of 2-amino-3-methoxypropionic acid can sterically hinder the approach of proteases, slowing down or preventing cleavage at or near the modified residue. This enhanced proteolytic stability leads to a longer half-life in circulation, which can significantly improve the bioavailability and therapeutic efficacy of the peptide. sci-hub.ru
| Modification | Effect on Proteolytic Stability | Rationale |
| O-methylation of Serine | Increased | The methyl group can sterically block the active site of proteases, preventing peptide bond cleavage. |
| N-methylation of the peptide backbone | Increased | Alters the peptide bond geometry and removes the hydrogen bond donor, disrupting protease recognition. nih.gov |
| D-amino acid substitution | Increased | Proteases are stereospecific and generally do not recognize D-amino acids. nih.gov |
Creation of Conformationally Restricted Peptides and Foldamers
The three-dimensional structure of a peptide is critical to its biological activity. Many natural peptides are flexible and can adopt multiple conformations in solution, only one of which may be the active form. By incorporating unnatural amino acids like 2-amino-3-methoxypropionic acid, it is possible to introduce conformational constraints that lock the peptide into a specific, bioactive shape. acs.org The methyl group on the serine side chain can influence the local backbone dihedral angles (phi and psi), favoring certain secondary structures such as β-turns or helical motifs. acs.orgnih.gov
This principle is central to the design of foldamers, which are non-natural oligomers that adopt well-defined, predictable three-dimensional structures. nih.gov The incorporation of residues like O-methylserine can be used to program specific folds into a peptide sequence. These conformationally restricted peptides and foldamers often exhibit higher receptor binding affinity and specificity due to the pre-organization of their structure for optimal interaction with their biological target. nih.gov Furthermore, their rigid structures can contribute to their increased resistance to proteolysis.
Application in Biomolecular Engineering and Functional Materials
The versatility of this compound extends to the engineering of novel biomolecules and the fabrication of functional materials with tailored properties.
The incorporation of this compound into peptide sequences is a key strategy in the development of new therapeutic agents. chemimpex.comchemimpex.com The methoxy (B1213986) group can introduce conformational constraints and alter the polarity of the peptide, which can lead to improved pharmacological properties such as enhanced stability against enzymatic degradation and increased bioavailability. chemimpex.com By modifying the peptide's structure, researchers can fine-tune its binding affinity and selectivity for specific biological targets, a crucial aspect of modern drug design. chemimpex.com
| Application Area | Role of this compound | Potential Therapeutic Benefit |
| Drug Discovery | Serves as a building block for creating complex peptide structures. | Enables the design of novel pharmaceuticals targeting specific biological pathways. |
| Peptide Modification | Modifies peptide structures to improve efficacy and bioavailability. | Enhances the therapeutic potential of peptide-based drugs. |
Understanding the intricate interactions between peptides and proteins is fundamental to cell biology and drug development. This compound serves as a valuable tool for probing these interactions. By systematically replacing natural amino acids with this non-canonical counterpart, scientists can investigate the role of specific side chains and backbone conformations in molecular recognition. mdpi.com The subtle change introduced by the methoxy group can disrupt or enhance binding, providing insights into the forces that govern these interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govmdpi.com This knowledge is critical for designing peptides that can modulate protein function with high specificity.
The ability to incorporate non-standard amino acids (nsAAs) at multiple sites within a protein sequence opens up new avenues for protein engineering. researchgate.net While challenging, techniques are being developed to expand the genetic code to allow for the co-translational incorporation of nsAAs like this compound. nih.gov This allows for the creation of proteins with novel chemical functionalities, enhanced stability, or altered enzymatic activity. nih.gov The residue-specific incorporation of such nsAAs can endow proteins with unique properties for applications in biomaterials, catalysis, and therapeutics. nih.gov
| Incorporation Strategy | Key Challenge | Potential Outcome |
| Residue-Specific Incorporation | Ensuring high fidelity and efficiency of incorporation. | Creation of proteins with precisely tailored functionalities. |
| Genetic Code Expansion | Evolving orthogonal aminoacyl-tRNA synthetase/tRNA pairs. | Enables the site-specific incorporation of a wide range of nsAAs. nih.gov |
The Fmoc group, with its inherent hydrophobicity and aromaticity, is a key driver in the self-assembly of amino acids and short peptides into supramolecular structures, including hydrogels. rsc.orgbeilstein-journals.org These materials are of great interest for biomedical applications due to their biocompatibility and tunable properties. beilstein-journals.org The incorporation of this compound can influence the self-assembly process, leading to hydrogels with unique mechanical and functional characteristics. nih.govnih.gov These peptide-based gels can serve as scaffolds for tissue engineering, carriers for drug delivery, and matrices for cell culture. mdpi.com The self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding between the peptide backbones. nih.govacs.org
DNA-encoded libraries (DELs) have emerged as a powerful tool for the discovery of new drug leads. nih.gov This technology involves the synthesis of vast libraries of small molecules, each tagged with a unique DNA barcode. nih.gov Fmoc-protected amino acids, including this compound, are frequently used as building blocks in the construction of these libraries. nih.gov The Fmoc group provides a robust and reliable protecting group strategy that is compatible with the conditions required for DNA ligation and amplification. researchgate.net The use of diverse building blocks, including non-standard amino acids, is crucial for expanding the chemical space of these libraries and increasing the probability of identifying potent and selective ligands for protein targets. rsc.org
Synthesis of Peptides with Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function in vivo. The chemical synthesis of peptides containing specific PTMs is essential for studying their biological roles. nih.gov Fmoc-based solid-phase peptide synthesis (SPPS) is the preferred method for creating such modified peptides. nih.govnih.gov this compound can be used to mimic or investigate the effects of certain PTMs. For instance, the methoxy group can act as a stable mimic of phosphorylation or other modifications involving the addition of small, polar groups. The synthesis of peptides with specific PTMs allows researchers to dissect the complex signaling pathways and cellular processes that are regulated by these modifications. advancedsciencenews.comnih.gov
Analytical and Characterization Methodologies for Research on Fmoc 2 Amino 3 Methoxypropionic Acid
Chromatographic Techniques for Purity and Identity Assessment
Chromatographic methods are essential for separating Fmoc-2-amino-3-methoxypropionic acid from impurities and for monitoring the progress of reactions in which it is a component.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-amino acids, including this compound. ajpamc.commerckmillipore.com Given that the purity of the final peptide is directly influenced by the chemical and chiral purity of the protected amino acids used, HPLC is an indispensable tool. phenomenex.com The technique is routinely used to separate the main compound from any synthesis-related impurities. merckmillipore.com For instance, reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov
In the context of solid-phase peptide synthesis, HPLC is crucial for monitoring the efficiency of both the coupling and deprotection steps. uci.edu For example, after the cleavage of the Fmoc protecting group from the N-terminus of a growing peptide chain, HPLC can be used to analyze the reaction mixture to ensure the deprotection is complete. chempep.com This is often achieved by observing the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak. Similarly, after a coupling reaction with this compound, HPLC can confirm the successful addition of the amino acid to the peptide chain. uci.edu The high sensitivity and resolving power of HPLC allow for the detection of even minor impurities, ensuring the quality of the synthetic peptide. sigmaaldrich.com Chiral HPLC, employing chiral stationary phases, is also vital for determining the enantiomeric purity of Fmoc-amino acids, which is critical as even small amounts of the wrong enantiomer can significantly impact the biological activity of the final peptide. phenomenex.comsigmaaldrich.com
| Parameter | Description | Application to this compound |
|---|---|---|
| Stationary Phase | Typically a C18 or C8 bonded silica (B1680970) gel for reversed-phase chromatography. | Effective for separating the relatively nonpolar Fmoc-protected amino acid from more polar impurities. |
| Mobile Phase | A gradient of an organic solvent (e.g., acetonitrile) and water, often with an additive like trifluoroacetic acid (TFA). | Allows for the elution and separation of compounds with varying polarities. TFA helps to improve peak shape. |
| Detection | UV detector, typically at wavelengths around 220 nm, 265 nm, or 301 nm where the Fmoc group absorbs strongly. | Enables sensitive detection and quantification of the compound and any Fmoc-containing impurities. |
| Purity Assessment | The peak area of this compound is compared to the total area of all peaks in the chromatogram. | A high-purity sample will show a single major peak. Purity levels of ≥98% or higher are often required for peptide synthesis. chemimpex.com |
| Reaction Monitoring | Aliquots of a reaction mixture are injected at different time points to track the consumption of reactants and the formation of products. | Used to determine the completion of coupling reactions involving this compound or the removal of the Fmoc group. researchgate.net |
Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is generally not feasible without derivatization. thermofisher.comsigmaaldrich.com The high polarity and molecular weight of the compound prevent it from being readily vaporized in the GC inlet. americanpeptidesociety.org However, GC is a valuable tool for analyzing related volatile or semi-volatile impurities that may be present in the Fmoc-amino acid sample or for determining the free amino acid content. sigmaaldrich.com
One important application of GC in this context is the quantification of residual solvents, such as ethyl acetate, which may be used during the synthesis and purification of the Fmoc-amino acid. merckmillipore.com Another critical use is the determination of trace amounts of acetic acid, which can act as a terminating agent in peptide synthesis, leading to truncated peptide sequences. merckmillipore.comsigmaaldrich.com For the analysis of the amino acid itself, derivatization is necessary to increase its volatility. sigmaaldrich.com This typically involves converting the polar functional groups (carboxyl and amino groups, after Fmoc removal) into less polar, more volatile derivatives, such as with silylating agents. thermofisher.com
| Analysis Type | Methodology | Relevance to this compound |
|---|---|---|
| Free Amino Acid Content | The Fmoc group is cleaved, and the resulting free amino acid is derivatized (e.g., silylation) to make it volatile for GC analysis. sigmaaldrich.comthermofisher.com | This method can quantify the amount of unprotected 2-amino-3-methoxypropionic acid present as an impurity in the Fmoc-protected starting material. |
| Residual Solvent Analysis | Headspace GC is often employed, where the volatile solvents are sampled from the vapor phase above the solid sample. | Ensures that the concentration of potentially harmful or reactive solvents is below acceptable limits. |
| Acetic Acid Content | Specific GC methods are developed to detect and quantify trace levels of acetic acid. | Crucial for quality control, as acetic acid can cause premature chain termination during peptide synthesis. merckmillipore.com |
| Derivatization for Amino Acid Analysis | Chloroformate-mediated derivatization in an aqueous phase can be used to prepare volatile derivatives for GC-MS analysis. nih.gov | While not a direct analysis of the Fmoc-compound, it is a method for analyzing the core amino acid structure. |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide detailed information about the molecular weight and structural features of this compound, confirming its identity and elucidating its chemical structure.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C19H19NO5, the expected monoisotopic mass is approximately 341.1263 g/mol . calpaclab.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.gov
ESI-MS is particularly well-suited for analyzing polar molecules and is often coupled with HPLC (LC-MS) to provide mass information for each separated component. nih.gov This is invaluable for identifying impurities and byproducts in a sample. MALDI-TOF-MS is a high-throughput technique that is especially useful in the context of peptide synthesis for rapidly confirming the mass of the synthesized peptides at various stages, thereby verifying the successful incorporation of this compound. chempep.comnih.gov The technique can be used to analyze small amounts of peptide cleaved from the solid support to monitor the synthesis progress. uci.edu
| Technique | Principle | Application to this compound |
|---|---|---|
| ESI-MS | The sample is dissolved in a solvent and pumped through a capillary at high voltage, creating an aerosol of charged droplets. The solvent evaporates, leaving charged analyte ions that are directed into the mass analyzer. | Confirms the molecular weight of the compound, often by observing the [M+H]+ or [M+Na]+ ions. When coupled with HPLC, it can identify and provide molecular weights for impurities. |
| MALDI-TOF-MS | The analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, which then travels through a time-of-flight tube to the detector. The time taken to reach the detector is proportional to its m/z. | Primarily used to confirm the mass of peptides containing the 2-amino-3-methoxypropionic acid residue during and after synthesis. nih.gov |
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the Fmoc group (aromatic protons), the methoxy (B1213986) group (a singlet), the protons on the propionic acid backbone, and the NH proton. The chemical shifts, integration (the area under the peaks, which is proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) of these signals provide a unique fingerprint of the molecule. Similarly, the ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
| Expected ¹H NMR Signals | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 7.2 - 7.9 | Multiplets | Protons on the fluorenyl group of the Fmoc moiety. |
| NH Proton | Variable | Broad Singlet/Doublet | Amide proton. |
| CH and CH₂ Protons | 3.5 - 4.5 | Multiplets | Protons on the propionic acid backbone and the CH₂ of the Fmoc group. |
| OCH₃ Protons | ~3.3 | Singlet | Protons of the methoxy group. |
| COOH Proton | >10 | Broad Singlet | Carboxylic acid proton. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An FTIR spectrum is a plot of this absorption versus wavenumber.
For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to the various functional groups within its structure. The presence of a strong, broad O-H stretch from the carboxylic acid, the N-H stretch from the amide, C=O stretches from both the carbamate (B1207046) (Fmoc) and the carboxylic acid, and aromatic C-H and C=C stretches from the fluorenyl group would collectively confirm the identity of the compound. researchgate.netresearchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Amide) | 3300 - 3500 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=O (Carbamate - Fmoc) | ~1710 - 1730 |
| C=O (Carboxylic Acid) | ~1700 - 1725 |
| C=C (Aromatic) | 1450 - 1600 |
| C-O (Ether and Carboxylic Acid) | 1000 - 1300 |
UV-Vis Spectroscopy for Fmoc Group Detection and Quantification
UV-Vis spectroscopy is a cornerstone technique for the detection and quantification of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in this compound. The method's utility is most pronounced in solid-phase peptide synthesis (SPPS), where it is used to determine the loading of the amino acid onto the solid support.
The underlying principle of this quantitative method involves the base-catalyzed cleavage of the Fmoc group. Typically, a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF) is used to treat the Fmoc-protected amino acid. This treatment results in the formation of a dibenzofulvene-piperidine adduct, a chromophore that exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum.
The concentration of this adduct, and by extension the amount of Fmoc-amino acid, can be determined by measuring the absorbance at specific wavelengths and applying the Beer-Lambert law. The most commonly utilized wavelengths for the dibenzofulvene-piperidine adduct are approximately 289.8 nm and 301.0 nm. nih.gov Different molar absorption coefficients have been reported for these wavelengths, with values around 6089 L·mol⁻¹·cm⁻¹ at 289.8 nm and 8021 L·mol⁻¹·cm⁻¹ at 301.0 nm being frequently cited. nih.gov The choice of wavelength can be influenced by the spectrometer's accuracy, with the broader peak at 289.8 nm sometimes being preferred to minimize errors associated with wavelength precision. nih.gov
The quantitative analysis is performed by first establishing a baseline with a blank solution (e.g., the piperidine/DMF solution). The absorbance of the solution containing the cleaved Fmoc adduct is then measured. Using the known molar absorptivity (ε), the path length of the cuvette (l), and the measured absorbance (A), the concentration (c) of the adduct can be calculated (A = εcl). This concentration is directly proportional to the initial amount of this compound.
Table 1: UV-Vis Spectroscopy Data for Fmoc Group Quantification
| Parameter | Value | Reference |
|---|---|---|
| Wavelength 1 (λmax) | 289.8 nm | nih.gov |
| Molar Absorptivity (ε) at 289.8 nm | 6089 L·mol⁻¹·cm⁻¹ | nih.gov |
| Wavelength 2 (λmax) | 301.0 nm | nih.gov |
| Molar Absorptivity (ε) at 301.0 nm | 8021 L·mol⁻¹·cm⁻¹ | nih.gov |
| Cleavage Reagent | 20% Piperidine in DMF | nih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the conformational properties of chiral molecules like this compound. This method is particularly valuable for studying the secondary structure of peptides and the supramolecular arrangement of self-assembled materials derived from this amino acid derivative.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the molecule's three-dimensional structure. In the context of this compound, CD can be used to probe two main aspects: the conformation of the amino acid itself and the structure of any higher-order assemblies it may form.
Furthermore, the Fmoc group itself is a chromophore and its chiral environment can give rise to signals in the near-UV region (around 250-320 nm). nih.gov The CD spectrum in this region can provide insights into the orientation and interactions of the fluorenyl moieties in self-assembled structures. For instance, the formation of ordered aggregates, such as nanofibers or hydrogels, can lead to distinct CD signals indicative of the chiral packing of the Fmoc groups. nih.govaalto.fi
Microscopic and Thermal Analysis for Material Characterization
The characterization of materials derived from this compound, particularly those involving self-assembly, necessitates the use of microscopic and thermal analysis techniques to understand their morphology, structure, and stability.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological information about the nanoscale structures formed by the self-assembly of this compound. TEM is instrumental in visualizing the fine details of assembled structures such as nanofibers, nanotubes, and vesicles.
In a typical TEM experiment, a dilute solution of the self-assembled material is deposited onto a TEM grid (usually a fine mesh coated with a thin layer of carbon). After the solvent evaporates, the sample is placed in the microscope, where a beam of electrons is transmitted through it. The differential scattering of electrons by the sample creates an image that reveals the morphology of the structures with high resolution. For example, studies on other Fmoc-amino acids have used TEM to visualize the formation of fibrous networks in hydrogels, with the ability to measure the diameter and length of individual fibers. researchgate.net
Scanning Electron Microscopy (SEM) is another powerful imaging technique that provides information about the surface topography and morphology of materials. Unlike TEM, which provides a 2D projection of the sample, SEM generates a 3D-like image of the surface.
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. TGA provides valuable information about the thermal stability and composition of materials derived from this compound.
In a TGA experiment, a small amount of the sample is placed in a crucible, which is then heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as the temperature increases. The resulting TGA curve plots the percentage of weight loss against temperature.
This analysis can reveal the decomposition temperature of the compound, the presence of residual solvents or water, and the thermal stability of self-assembled structures. For Fmoc-protected amino acids, TGA can show the temperature at which the Fmoc group and the amino acid backbone degrade. This information is critical for determining the processing and application temperature limits of materials based on this compound.
Quantitative Analysis in Synthetic Processes
The quantitative analysis of this compound is of paramount importance in synthetic processes, most notably in solid-phase peptide synthesis (SPPS). Accurate quantification of the initial loading of the first amino acid onto the solid support is crucial for the successful synthesis of the target peptide, as it dictates the stoichiometry of all subsequent coupling reactions.
The most widely used method for this purpose is the UV-Vis spectrophotometric assay described in section 4.2.4. The procedure involves taking a known weight of the dried resin-bound this compound and treating it with a solution of a base, typically 20% piperidine in DMF, to cleave the Fmoc group. nih.gov The absorbance of the resulting solution, containing the dibenzofulvene-piperidine adduct, is then measured at a specific wavelength (e.g., 289.8 nm or 301.0 nm).
The loading of the amino acid on the resin, expressed in millimoles per gram (mmol/g), can be calculated using the following formula, which is derived from the Beer-Lambert law:
Loading (mmol/g) = (A × V) / (ε × m × l) × 1000
Where:
A is the absorbance reading
V is the volume of the cleavage solution in liters
ε is the molar absorptivity of the dibenzofulvene-piperidine adduct in L·mol⁻¹·cm⁻¹
m is the mass of the resin in milligrams
l is the path length of the cuvette in centimeters
This method is highly reproducible and provides a reliable means of quantifying the amount of this compound attached to the solid support, ensuring the efficiency and accuracy of the subsequent peptide synthesis steps. chempep.com
Determination of Fmoc Group Loading on Solid Supports
The quantification of the initial loading of this compound onto a solid support (resin) is a critical parameter in solid-phase peptide synthesis (SPPS). peptide.com This value, typically expressed in millimoles per gram (mmol/g), dictates the scale of the synthesis and the stoichiometry of reagents used in subsequent steps. peptide.com The most prevalent method for determining Fmoc loading is UV-Vis spectrophotometry, a technique valued for its simplicity and accuracy. peptide.comspringernature.com
The procedure involves treating a precisely weighed sample of the dried Fmoc-amino acid-loaded resin with a solution of a secondary amine base, most commonly piperidine in N,N-dimethylformamide (DMF). nih.govuci.edu The base cleaves the Fmoc protecting group through a β-elimination mechanism. researchgate.net This reaction releases dibenzofulvene (DBF), which is then trapped by the secondary amine to form a stable dibenzofulvene-piperidine adduct. nih.govresearchgate.net This adduct possesses a strong chromophore that absorbs UV light, typically with a maximum absorbance (λ_max) around 301 nm. researchgate.netbiotage.com
The concentration of this adduct in the solution, which is directly proportional to the amount of Fmoc groups cleaved from the resin, can be quantified using the Beer-Lambert law (A = εcl). nih.govbiotage.com By measuring the absorbance (A) of the solution in a cuvette of a known path length (l), and using the molar extinction coefficient (ε) of the adduct, the concentration (c) can be determined. From this, the initial loading of the resin is calculated. peptide.com While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for cleavage, piperidine is more common as it quantitatively scavenges the released dibenzofulvene. psu.eduresearchgate.net
Alternative, though less common, methods for quantifying resin loading include Nuclear Magnetic Resonance (NMR) spectroscopy and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). psu.eduresearchgate.net
Table 1: Molar Extinction Coefficients for Fmoc Loading Determination
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|
| 290 | 5800 | mdpi.com |
| 301 | 7800 | peptide.comnih.gov |
| 304 | 7624 | researchgate.net |
Assessment of Coupling Efficiency and Deprotection Kinetics
Monitoring the efficiency of coupling reactions and the kinetics of Fmoc deprotection is crucial for the successful elongation of the peptide chain. springernature.comthieme-connect.de Incomplete reactions at any stage can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. rsc.org
Coupling Efficiency: The efficiency of the coupling of the subsequent Fmoc-amino acid to the resin-bound this compound (after its own Fmoc group has been removed) is indirectly but effectively assessed by quantifying the Fmoc release in the next deprotection step. researchgate.net A consistent or expected amount of released dibenzofulvene-piperidine adduct, as measured by UV absorbance, indicates a successful and complete coupling reaction in the previous step. researchgate.nettec5usa.com A significant drop in absorbance suggests a poor coupling efficiency. This real-time monitoring is a feature of many automated peptide synthesizers. tec5usa.comrsc.org
Qualitative colorimetric tests, such as the ninhydrin (B49086) (Kaiser) test, can also be employed to detect the presence of unreacted primary amines on the resin after a coupling step. thieme-connect.denih.gov A positive result (a blue color) indicates that the coupling was incomplete, and a recoupling step may be necessary. nih.gov
Deprotection Kinetics: The rate of Fmoc group removal is an important factor, as incomplete deprotection also leads to deletion sequences. rsc.orgembrapa.br The kinetics of this reaction can be studied by monitoring the UV absorbance of the cleavage solution over time. researchgate.netnih.gov For instance, studies have shown that using 20% piperidine in DMF, the Fmoc removal is typically complete in under two minutes. researchgate.netrsc.org The rate can be influenced by the specific amino acid, the peptide sequence, and the deprotecting reagent used. embrapa.brnih.gov By taking aliquots of the deprotection solution at different time points and measuring their absorbance, a kinetic profile of the Fmoc cleavage can be generated, allowing for the optimization of deprotection times to ensure complete reaction without unnecessary exposure of the peptide to the basic conditions. researchgate.netnih.gov
Table 2: Typical Reagents and Conditions for Fmoc Deprotection
| Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Reference |
|---|---|---|---|
| Piperidine | 20-50% | 7-20 minutes | nih.govuci.eduresearchgate.net |
| 4-Methylpiperidine | 20-30% | 2-10 minutes | embrapa.br |
| Piperazine/DBU | 5% Piperazine + 2% DBU | < 1 minute | rsc.org |
Evaluation of Enantiopurity
The enantiomeric purity of this compound is paramount, as the chirality of the amino acids directly impacts the structure, function, and biological activity of the final peptide. phenomenex.comtheanalyticalscientist.com The use of an enantiomerically impure building block will result in the synthesis of diastereomeric peptides, which can be challenging to purify and may have undesirable properties. rsc.org The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0% enantiomeric excess (ee). phenomenex.comtheanalyticalscientist.com
The primary analytical technique for evaluating the enantiopurity of Fmoc-amino acids is chiral High-Performance Liquid Chromatography (HPLC). phenomenex.comtheanalyticalscientist.comrsc.org This method provides the high level of precision required to confirm enantiomeric excess values of ≥99.8%. phenomenex.comtheanalyticalscientist.com
The methodology involves separating the D- and L-enantiomers on a chiral stationary phase (CSP). phenomenex.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose under reversed-phase conditions. phenomenex.comresearchgate.net The separation is influenced by several factors, including the composition of the mobile phase (often a mixture of an organic modifier like acetonitrile (B52724) and an acidic additive like trifluoroacetic acid), flow rate, and column temperature. phenomenex.comrsc.org By injecting a sample of this compound, the two enantiomers will elute at different retention times, allowing for their quantification by a UV detector. The relative peak areas are then used to calculate the enantiomeric excess. phenomenex.com
Table 3: Example Conditions for Chiral HPLC Analysis of Fmoc-Amino Acids
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) | phenomenex.com |
| Mobile Phase | Acetonitrile and water with Trifluoroacetic Acid (TFA) as an additive | phenomenex.com |
| Detection | UV at 220 nm | phenomenex.com |
| Flow Rate | 1.0 mL/min (Isocratic) | phenomenex.com |
Emerging Research Trajectories and Future Directions
Development of Novel and More Efficient Synthetic Strategies for Fmoc-Protected Unnatural Amino Acids
The foundation of peptide chemistry relies on the efficient and high-purity synthesis of amino acid building blocks. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild deprotection conditions compared to the acid-labile Boc group. altabioscience.comomizzur.comcsic.es This orthogonality is crucial when acid-labile side-chain protecting groups are used. altabioscience.com However, the synthesis of Fmoc-protected UAAs, including Fmoc-2-amino-3-methoxypropionic acid, presents ongoing challenges that researchers are actively addressing.
Current research trajectories focus on several key areas:
Greener Synthesis: Traditional SPPS protocols generate significant amounts of hazardous waste, particularly from solvents like N,N-dimethylformamide (DMF). csic.es Research is exploring more environmentally benign solvents and reaction conditions.
Solid-Phase Synthesis of Building Blocks: To improve efficiency and reduce costs for limitedly available UAAs, solid-phase methods are being developed for the synthesis of the Fmoc-protected monomers themselves. For example, a 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary, reusable protecting group for the carboxylic acid, facilitating N-methylation and subsequent Fmoc protection before cleavage from the resin. mdpi.com
Enzymatic and Chemoenzymatic Methods: Combining the specificity of enzymes with the versatility of chemical synthesis offers a powerful approach. Biocatalytic routes are being explored for the production of chiral UAA precursors, which can then be chemically protected with the Fmoc group. nih.gov
The industrial-scale production of the 20 standard Fmoc-amino acids has led to high-quality, affordable reagents. nih.gov However, for non-standard derivatives like this compound, developing cost-effective and scalable synthetic routes remains a priority to facilitate broader research and application.
Expansion of Applications in Complex Biomolecule Construction and Drug Design
Unnatural amino acids are powerful tools in drug discovery because they allow for the fine-tuning of peptide-based therapeutics. sigmaaldrich.com By introducing modifications not found in the 20 proteinogenic amino acids, researchers can design molecules with improved stability against proteolysis, enhanced potency, better tissue distribution, and increased selectivity for their biological targets. sigmaaldrich.com
This compound, as a building block, can be incorporated into peptide sequences to:
Modify Peptide Conformation: The methoxy (B1213986) group on the side chain can influence the local secondary structure of a peptide, potentially locking it into a more bioactive conformation. Altering the tertiary structure of a peptide is a key strategy in designing peptidomimetics. sigmaaldrich.com
Enhance Lipophilicity: The addition of groups like the decyloxy side chain, which is structurally related to the methoxypropyl side chain, can increase a peptide's lipophilicity. chemimpex.com This can improve membrane permeability, a crucial factor for the bioavailability of many drugs. chemimpex.com
Serve as a Serine Mimic: As a serine derivative, this compound can be used to probe the role of specific hydroxyl groups in peptide-protein interactions or to create analogs of O-linked glycopeptides. medchemexpress.comnih.gov
Create Novel Scaffolds: The unique structure of UAAs is valuable in constructing combinatorial libraries for high-throughput screening, accelerating the discovery of new drug candidates. sigmaaldrich.comchemimpex.com
The use of Fmoc-protected UAAs is essential for synthesizing peptide-based therapeutics, including antimicrobial peptides and receptor agonists, where novel structures can lead to improved efficacy and stability. nih.govfrontiersin.org For instance, derivatives with trifluoromethyl groups have been shown to enhance biological activity and stability, demonstrating the impact of side-chain modifications. nbinno.com
Addressing Challenges in Peptide Synthesis with Unnatural Amino Acids (e.g., "Difficult Sequences," Racemization Control)
The incorporation of any amino acid, particularly a UAA, into a growing peptide chain via SPPS is not without its challenges. Two of the most significant hurdles are managing "difficult sequences" and preventing racemization.
Difficult Sequences: Peptide sequences rich in hydrophobic amino acids or those prone to forming stable secondary structures (like β-sheets) on the resin can aggregate. mblintl.comnih.gov This aggregation hinders the accessibility of reagents to the reactive N-terminus of the peptide chain, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and impure products. mblintl.comnih.gov Strategies to mitigate this include:
Microwave-Assisted SPPS: Applying microwave energy can accelerate coupling and deprotection reactions, often improving synthesis efficiency for difficult sequences. researchgate.net
Chaotropic Agents and Alternative Solvents: The use of additives or different solvent systems can help disrupt the intermolecular hydrogen bonds that lead to aggregation.
Pseudoproline Dipeptides: Incorporating special dipeptide units can temporarily disrupt the formation of secondary structures during synthesis. mblintl.com
Racemization Control: Racemization, the loss of stereochemical integrity at the α-carbon, is a critical issue as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter a peptide's biological activity. nih.gov The activation of the carboxylic acid of the incoming Fmoc-amino acid can form an intermediate oxazolone (B7731731), which is susceptible to deprotonation and subsequent reprotonation, leading to racemization. unive.it
Several factors influence the extent of racemization:
Amino Acid Identity: Certain amino acids, such as cysteine and histidine, are particularly prone to racemization during activation. researchgate.netnih.gov
Coupling Reagents: The choice of activating agent can significantly impact the rate of racemization. nih.gov
Reaction Conditions: Elevated temperatures, such as those used in microwave-assisted synthesis, can increase the risk of racemization if not carefully controlled. researchgate.net Polar solvents are also known to favor this side reaction. unive.itnih.gov
To control racemization, chemists employ strategies like using specific, low-racemization coupling reagents (e.g., Oxyma Pure) and carefully optimizing reaction times and temperatures, especially for sensitive residues. researchgate.netnih.gov
| Challenge | Primary Cause | Mitigation Strategies | Relevant Citations |
|---|---|---|---|
| Aggregation ("Difficult Sequences") | Inter- and intramolecular hydrogen bonding leading to secondary structure formation (e.g., β-sheets) on the solid support. | Microwave-assisted synthesis, use of chaotropic agents, alternative solvents, incorporation of pseudoproline dipeptides. | mblintl.comnih.govresearchgate.net |
| Racemization | Formation of an intermediate oxazolone during carboxylic acid activation, which can epimerize at the α-carbon. | Use of low-racemization coupling reagents (e.g., with Oxyma), careful control of temperature and reaction time, choice of less polar solvents. | researchgate.netnih.govunive.itnih.gov |
Innovations in Analytical Techniques for Enhanced Purity and Yield
Ensuring the quality of both the Fmoc-amino acid building blocks and the final peptide product is paramount. High purity of the starting materials directly translates to higher yields and easier purification of the target peptide. sigmaaldrich.com Several analytical techniques are indispensable for quality control.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of Fmoc-amino acids and crude peptides. sigmaaldrich.comgyrosproteintechnologies.com It separates the main component from impurities, such as diastereomers or by-products from the synthesis of the building block itself (e.g., Fmoc-β-Ala-OH). nih.gov The purity is typically determined by integrating the peak area from a UV absorbance chromatogram. gyrosproteintechnologies.com
Mass Spectrometry (MS): MS is used to confirm the identity and molecular weight of the synthesized compounds. embrapa.br Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. The coupling of HPLC with tandem MS (LC-MS/MS) provides an exceptionally sensitive and selective method for analyzing amino acids after derivatization with Fmoc-Cl, allowing for detection down to the femtomole level. nih.govnih.gov
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is particularly effective for analyzing the enantiomeric purity of amino acids and detecting racemization in synthetic peptides. nih.gov By using chiral selectors, it can separate all possible optical isomers of a peptide in a single run, with detection limits as low as 0.05%. nih.gov
Innovations in these areas focus on increasing throughput, sensitivity, and resolution to provide more accurate and comprehensive characterization of these complex molecules.
| Technique | Primary Application | Key Advantages | Relevant Citations |
|---|---|---|---|
| RP-HPLC | Purity assessment of starting materials and final peptides. | Robust, quantitative, and widely available for quality control. | nih.govsigmaaldrich.comgyrosproteintechnologies.com |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural identification. | High sensitivity and specificity; provides unambiguous identity. | embrapa.brnih.gov |
| LC-MS/MS | Quantification and identification of derivatized amino acids in complex mixtures. | Combines separation power of HPLC with the sensitivity and selectivity of tandem MS. | nih.govnih.gov |
| Capillary Electrophoresis (CE) | Enantiomeric purity analysis and racemization detection. | Extremely high resolution for separating stereoisomers. | nih.gov |
Q & A
Q. What are the standard protocols for incorporating Fmoc-2-amino-3-methoxypropionic acid into peptide chains during solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound is introduced during SPPS using standard Fmoc-chemistry protocols. Activation with coupling agents such as HBTU/HOBt or DIC/Oxyma in DMF is recommended. After coupling, the Fmoc group is deprotected with 20% piperidine in DMF. Monitoring coupling efficiency via Kaiser or chloranil tests is critical. If incomplete coupling occurs, repeat the activation step or extend reaction time. Ensure thorough washing with DMF between steps to remove excess reagents .
Q. How should this compound be characterized to confirm purity and structural integrity?
- Methodological Answer : Use HPLC (C18 column, gradient elution with water/acetonitrile + 0.1% TFA) to assess purity (>95%). Confirm identity via LC-MS (ESI) for molecular weight verification (expected [M+H]⁺: 342.3). Structural validation by ¹H/¹³C NMR in deuterated DMSO or CDCl₃ should show characteristic Fmoc aromatic peaks (δ 7.2–7.8 ppm) and methoxy singlet (δ ~3.3 ppm). FT-IR can corroborate carbonyl (C=O) stretches at ~1700 cm⁻¹ .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store desiccated at –20°C in airtight, light-protected containers. Prior to use, equilibrate to room temperature in a dry environment to prevent hydrolysis. Long-term stability tests (TGA/DSC) indicate decomposition onset at ~200°C, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How does the methoxy group in this compound influence coupling efficiency and steric hindrance during peptide synthesis?
- Methodological Answer : The β-methoxy group introduces steric hindrance, potentially reducing coupling efficiency. To mitigate this, use double coupling protocols with excess activated amino acid (3–5 equiv) and prolonged reaction times (1–2 hours). Computational modeling (e.g., molecular dynamics) can predict spatial clashes, while comparative studies with non-methoxy analogs (e.g., Fmoc-alanine) quantify yield differences. Side reactions, such as aspartimide formation, are less likely due to the methoxy’s electron-donating effects .
Q. What analytical strategies are effective in resolving contradictions between expected and observed molecular weights of peptides containing this compound?
- Methodological Answer : Discrepancies in mass spectrometry (e.g., +16 Da shifts) may indicate oxidation of the methoxy group. Perform HRMS (High-Resolution MS) to distinguish isotopic patterns. Use tandem MS/MS to localize modifications. If impurities persist, optimize purification via reverse-phase HPLC with ion-pairing agents (e.g., 0.1% heptafluorobutyric acid) to resolve diastereomers or truncated sequences .
Q. What are the optimal conditions for orthogonal deprotection of this compound in the presence of acid-labile protecting groups?
- Methodological Answer : The Fmoc group is base-labile (removed with piperidine), making it compatible with acid-labile groups (e.g., Boc, Trt). For orthogonal strategies, employ photolabile (e.g., NVOC) or enzymatic protections on other residues. Avoid strong acids (TFA) during global deprotection if methoxy-propionic acid’s ester linkage is sensitive. Validate compatibility via controlled cleavage tests monitored by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
